(4-Benzylpiperidino)(4-methoxyphenyl)methanone
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Overview
Description
(4-Benzylpiperidino)(4-methoxyphenyl)methanone is a chemical compound that features a piperidine ring substituted with a benzyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidino)(4-methoxyphenyl)methanone typically involves the reaction of 4-benzylpiperidine with 4-methoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidino)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperidino)(4-methoxyphenyl)methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown significant activity against various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It is being explored for its potential use in treating conditions such as bacterial infections and fungal infections .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the synthesis of other chemicals that have industrial applications .
Mechanism of Action
The mechanism of action of (4-Benzylpiperidino)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
Methylbenzylpiperazine: A stimulant drug that is a derivative of benzylpiperazine.
4-Benzylpiperidine: A compound used in the synthesis of various pharmaceuticals and as a corrosion inhibitor.
Uniqueness
(4-Benzylpiperidino)(4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23NO2/c1-23-19-9-7-18(8-10-19)20(22)21-13-11-17(12-14-21)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3 |
InChI Key |
SIPODWDZCYJAAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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